2-Bromo-4-chloropyridine

Catalog No.
S672996
CAS No.
22918-01-0
M.F
C5H3BrClN
M. Wt
192.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloropyridine

CAS Number

22918-01-0

Product Name

2-Bromo-4-chloropyridine

IUPAC Name

2-bromo-4-chloropyridine

Molecular Formula

C5H3BrClN

Molecular Weight

192.44 g/mol

InChI

InChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H

InChI Key

SURKZMFXICWLHU-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1Cl)Br

Canonical SMILES

C1=CN=C(C=C1Cl)Br

2-Bromo-4-chloropyridine is an organic compound with the molecular formula C5H3BrClNC_5H_3BrClN and a molecular weight of approximately 192.44 g/mol. This compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of bromine and chlorine substituents at the 2 and 4 positions, respectively, contributes to its unique chemical properties and reactivity. It appears as a white to colorless solid or liquid and is soluble in methanol .

Due to the presence of halogens, 2-Bromo-4-chloropyridine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is limited, but it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols [].

Future Research Directions

2-Bromo-4-chloropyridine holds promise as a versatile building block for the synthesis of novel functional molecules. Here are some potential areas for future research:

  • Development of new synthetic methods for the preparation of 2-Bromo-4-chloropyridine and its derivatives.
  • Exploration of its reactivity patterns for the introduction of diverse functional groups.
  • Investigation of the potential biological activities of the synthesized molecules derived from 2-Bromo-4-chloropyridine.
  • Computational modeling to predict the properties and potential applications of these synthesized molecules.
Due to its halogen substituents. Common reactions include:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, although the presence of halogens may deactivate the ring towards electrophiles .

Research indicates that 2-Bromo-4-chloropyridine exhibits biological activity that may be relevant in pharmaceutical applications. It has been studied for its potential as an anti-cancer agent and as a biochemical reagent in various assays. Its structural properties allow it to interact with biological targets, although specific mechanisms of action are still under investigation .

Several methods exist for synthesizing 2-Bromo-4-chloropyridine:

  • Halogenation of Pyridine Derivatives: Starting from 4-chloropyridine, bromination can be achieved using brominating agents such as bromine or N-bromosuccinimide in an appropriate solvent.
  • Cuprous Bromide Method: A more advanced synthesis involves treating 2,6-dihydroxy-4-methoxypyridine with cuprous bromide in acetic acid, which facilitates the introduction of bromine at the desired position on the pyridine ring .
  • Direct Halogenation: Direct treatment of pyridine with a mixture of bromine and chlorine under controlled conditions can yield 2-bromo-4-chloropyridine .

2-Bromo-4-chloropyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in laboratories for developing new chemical entities and studying reaction mechanisms.
  • Agricultural Chemicals: Potential use in synthesizing agrochemicals due to its reactivity with nucleophiles .

Several compounds share structural similarities with 2-Bromo-4-chloropyridine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-bromopyridineC5H3BrClNSimilar halogenation pattern but different reactivity due to position change
3-Bromo-4-chloropyridineC5H3BrClNDifferent substitution pattern affecting biological activity
2-Bromo-5-chloropyridineC5H3BrClNAltered position of halogens affects synthesis routes

The uniqueness of 2-Bromo-4-chloropyridine lies in its specific arrangement of halogens, which influences both its chemical reactivity and biological activity compared to these similar compounds. This specific arrangement can lead to distinct pathways in synthetic chemistry and varied interactions in biological systems .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (89.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-4-chloropyridine

Dates

Modify: 2023-08-15

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